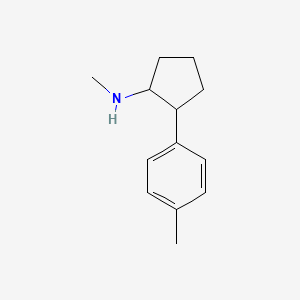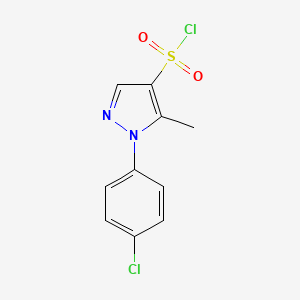
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CPMPC) is a sulfonyl chloride compound used in a variety of scientific research applications. It is used as a reagent in organic synthesis and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
This compound has been explored for its potential antiviral properties. Research indicates that derivatives of this chemical structure may inhibit the replication of certain viruses. For instance, sulfonamide derivatives have shown some promise in anti-tobacco mosaic virus activity, suggesting potential agricultural applications for protecting crops against viral pathogens .
Anti-Allergic Applications
Studies have demonstrated that certain derivatives, particularly those related to piperazine, exhibit significant effects on allergic reactions, including allergic asthma and itching . This opens up avenues for the development of new anti-allergic medications that could potentially offer more potent activities than existing drugs like levocetirizine.
Material Science: High-Performance Polymers
In the field of material science, especially concerning high-performance polymers, aromatic polysulfones are of great interest. These polymers, which include sulfonic groups in their structure, are known for their thermal resistance and strength over a wide range of temperatures, making them suitable for use in demanding environments .
Environmental Science: Plant Growth Regulation
Compounds structurally related to “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” have been used as plant growth regulators. They mediate their effects by altering the levels of important plant hormones, which can lead to improved crop yield and quality, as well as enhanced stress tolerance against various environmental factors .
Biochemistry: Enzyme Inhibition
In biochemistry, the focus has been on the enzyme inhibition properties of triazole-related compounds. These inhibitors can affect pathways such as the isoprenoid pathway, which is crucial for the biosynthesis of various biomolecules. By modulating this pathway, it’s possible to influence the production of key hormones and secondary metabolites in plants .
Pharmacology: Drug Development
The pharmacological potential of compounds with a similar structure to “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” is vast. They have been incorporated into the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Some derivatives have shown promising activity against specific cancer cell lines, indicating their potential in oncology .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJTXRNNMBJNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
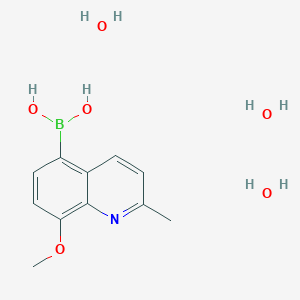

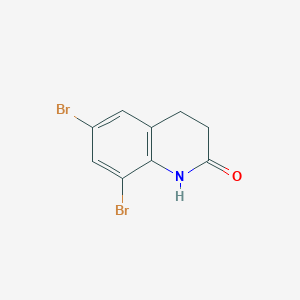
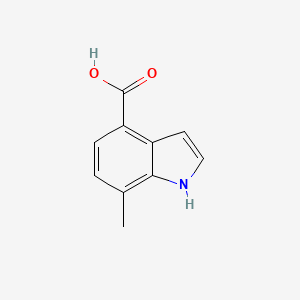

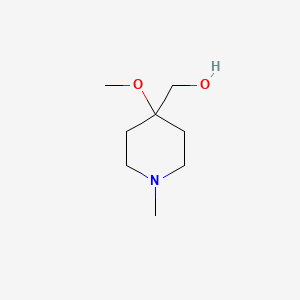
![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)
![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)

